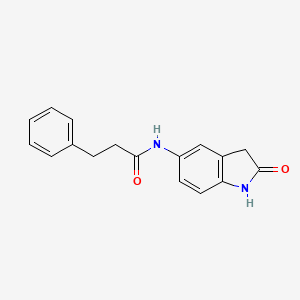

N-(2-oxoindolin-5-yl)-3-phenylpropanamide

Description

N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a synthetic small molecule featuring a 2-oxindole (indolinone) core linked via an amide bond to a 3-phenylpropanoyl group. The 2-oxindole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating kinase activity and apoptosis pathways . The compound’s synthesis likely involves coupling 5-amino-2-oxindole with 3-phenylpropanoyl chloride, analogous to procedures described for related amides .

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYVMNHUUCSLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxoindolin-5-yl)-3-phenylpropanamide typically involves the condensation of 5-aminooxindole with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxoindolin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyindoline derivatives, and various substituted amides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of N-(2-oxoindolin-5-yl)-3-phenylpropanamide as an anticancer agent. Specifically, derivatives of this compound have demonstrated promising results against various cancer cell lines.

Case Study: Anti-Proliferative Activity

A recent study synthesized several isatin-aromatic amides, including compounds related to this compound. The findings indicated that certain derivatives exhibited superior anti-proliferative activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. For instance, compound 5j showed an IC50 value of less than 2 mM, outperforming the standard drug Sunitinib (IC50 = 2.2–4.8 mM) in inhibiting VEGFR-2 activity .

| Compound | Cell Line | IC50 (mM) | Comparison |

|---|---|---|---|

| 5j | MCF-7 | <2 | Better than Sunitinib |

| 5d | HepG-2 | 2.5 | Comparable to Sunitinib |

| Sunitinib | MCF-7 | 2.2–4.8 | Standard control |

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways can be pivotal in developing new therapeutic agents.

Research Insights

Research indicates that compounds with similar structural motifs to this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could lead to novel treatments for chronic inflammatory diseases .

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding interactions of this compound with various protein targets, including VEGFR-2. These studies help elucidate the mechanism of action and predict the efficacy of the compound against specific biological targets.

Binding Affinity Analysis

The molecular docking results suggest that derivatives of this compound exhibit favorable binding affinities with VEGFR-2, indicating their potential as effective inhibitors .

Other Therapeutic Applications

Beyond oncology and inflammation, there is growing interest in exploring the compound's efficacy against viral infections, particularly HIV. The structural similarities with known antiviral agents suggest potential applications in developing new antiviral therapies.

Antiviral Activity

Research has shown that analogs of indolinone compounds can exhibit antiviral properties by targeting specific viral proteins, potentially leading to new treatments for HIV .

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been found to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival . This leads to the induction of apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Varied Acyl Groups

Compounds sharing the N-(2-oxoindolin-5-yl) core but differing in the acyl substituent provide insights into structure-activity relationships (SAR):

Key Observations :

Analogs with Modified Aromatic Cores

Compounds retaining the 3-phenylpropanamide group but varying the aromatic amine moiety highlight the importance of the 2-oxindole core:

Key Observations :

- The 2-oxindole core in the target compound confers distinct electronic and steric properties compared to simpler aromatic amines. For example, the oxo group may participate in hydrogen bonding with kinase active sites .

- Substitution with tetrazolyl () or dihydroxyphenethyl () groups shifts activity toward coagulation or antimicrobial targets, respectively, underscoring the core’s role in target specificity.

Isatin Derivatives with Non-Amidine Modifications

Schiff bases and Mannich bases of isatin (2-oxindole) demonstrate divergent pharmacological profiles:

Key Observations :

- Unlike the target compound’s amide linkage, Schiff/Mannich bases introduce imine or thiosemicarbazone groups, enabling metal chelation or redox modulation. These modifications broaden therapeutic applications (e.g., antiviral, anticonvulsant) but reduce kinase selectivity .

Biological Activity

N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various methods, often involving the oxidative amidation of isatin derivatives with aryl amines. The structural formula can be represented as follows:

This compound features an indoline core, which is known for its diverse biological properties due to its ability to interact with various biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. A study indicated that derivatives of isatin-aromatic amides showed significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, one derivative displayed an IC50 value of less than 2 mM against these cell lines, outperforming the standard drug Sunitinib (IC50 = 2.2–4.8 mM) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (mM) | Comparison to Sunitinib |

|---|---|---|---|

| 5j | MCF-7 | <2 | Superior |

| 5d | MCF-7 | <4 | Greater |

| 5n | HepG2 | 0.16 | Comparable |

VEGFR-2 Inhibition

The compound has also been studied for its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Compounds derived from this class have shown significant inhibition of VEGFR-2, which is crucial in tumor angiogenesis. For instance, compounds 5d and 5j showed enhanced VEGFR-2 inhibition compared to Sunitinib, with IC50 values of 0.09 mM and 0.06 mM respectively .

The anticancer effects are believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic markers like BCL2 .

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its anti-proliferative effects .

- Inhibition of Tubulin Polymerization : Some derivatives have been identified as inhibitors of tubulin polymerization, further supporting their potential as anticancer agents .

In Vitro Studies

In vitro studies have shown that this compound derivatives can cross cellular membranes effectively, indicating good bioavailability. For example, compound 5n demonstrated high intracellular concentrations after six hours of incubation in Caco-2 cell models, which are often used to predict intestinal absorption .

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and VEGFR-2, suggesting that specific amino acid residues in the receptor's active site are critical for inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.